N-(4-cyanophenyl)-3-nitrobenzamide
Description
Properties
Molecular Formula |
C14H9N3O3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-4-6-12(7-5-10)16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,(H,16,18) |
InChI Key |
FLZXFSVFNRKBNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-cyanophenyl)-3-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and properties:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in N-(4-cyanophenyl)-3-nitrobenzamide enhance electrophilicity at the benzene ring, making it reactive toward nucleophilic aromatic substitution. In contrast, N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide contains electron-donating methoxy (-OCH₃) groups, which increase solubility in polar solvents but reduce electrophilicity .
Synthesis Methods: The Schotten-Baumann reaction is a common method for synthesizing benzamides, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide (via 4-nitrobenzoyl chloride and 3-chlorophenethylamine) . This method likely applies to N-(4-cyanophenyl)-3-nitrobenzamide, though direct evidence is lacking. 4-Nitro-N-(3-nitrophenyl)benzamide was synthesized as a derivative for analytical purposes, highlighting the utility of nitro groups in creating stable crystalline products .
Biological and Analytical Applications: N-(3-Fluorophenyl)-3-nitrobenzamide and N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide are marketed as lab reagents, suggesting roles in medicinal chemistry or material science . The nitro group in N-(4-cyanophenyl)-3-nitrobenzamide could be reduced to an amine (-NH₂), enabling its use as a precursor for more complex molecules (e.g., heterocycles or dyes) .
Structural Diversity: 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide demonstrates how additional substituents (e.g., fluoroanilino) can create steric hindrance, affecting crystallization patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
